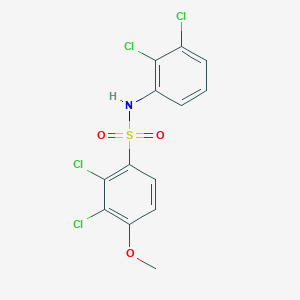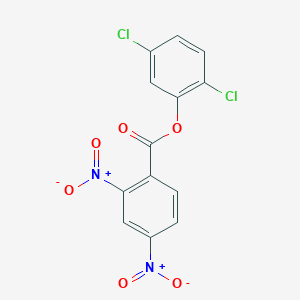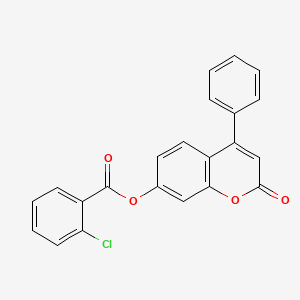
2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamides like 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide typically involves the use of specific reagents and conditions. For example, the preparation of N-chloro-N-methoxybenzenesulfonamide, a structurally similar compound, is achieved through an efficient and economical method, producing chlorinated products in good to high yields from various substrates (Pu, Li, Lu, & Yang, 2016).
Molecular Structure Analysis
The structural analysis of sulfonamide compounds is crucial for understanding their pharmacological properties. For instance, the crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide reveal different supramolecular architectures influenced by various weak intermolecular interactions (Rodrigues et al., 2015).
Chemical Reactions and Properties
Sulfonamides like 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide can undergo a variety of chemical reactions. For example, N-Acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides are used as chemoselective N-acylation reagents, demonstrating the versatility of sulfonamide compounds in synthetic chemistry (Ebrahimi et al., 2015).
Aplicaciones Científicas De Investigación
Antitumor Applications
2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide, as a part of the sulfonamide class, has been studied for its potential in antitumor applications. Compounds from sulfonamide-focused libraries, including this compound, have been evaluated in cell-based antitumor screens. They have shown promising results as cell cycle inhibitors and have advanced to clinical trials. For example, similar compounds have been identified as potent cell cycle inhibitors, disrupting tubulin polymerization and causing a decrease in the S phase fraction in various cancer cell lines (Owa et al., 2002).
Electrochemical Reduction Studies
This compound's structural analogs have been subject to electrochemical reduction studies. These studies explore their behavior under different conditions, which is essential for understanding their potential applications in various fields, including environmental remediation (McGuire & Peters, 2016).
Development as a Chlorinating Reagent
Research has also focused on developing this compound as a reactive chlorinating reagent. Its effectiveness in chlorinating various organic substrates, such as 1,3-diketones and phenols, indicates its potential utility in organic synthesis (Pu et al., 2016).
Synthesis and Characterization
Studies on the synthesis and characterization of compounds related to 2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry and material science (Bruno et al., 2010).
Antibacterial Studies
Derivatives of this compound have been explored for their antibacterial properties. These studies are crucial in the ongoing search for new antibacterial agents, especially in the context of increasing antibiotic resistance (Patel et al., 2010).
Propiedades
IUPAC Name |
2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl4NO3S/c1-21-9-5-6-10(13(17)12(9)16)22(19,20)18-8-4-2-3-7(14)11(8)15/h2-6,18H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHBWPADFWISTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl4NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-(2,3-dichlorophenyl)-4-methoxybenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B4622475.png)
![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)
![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B4622490.png)


![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)
![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)

![methyl 2-[(2-iodobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B4622546.png)

![1-[(4-methylbenzyl)sulfonyl]piperidine](/img/structure/B4622570.png)